Methyl 3-[(3-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a fluorophenyl group and a sulfamoyl group attached to the thiophene ring, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(3-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-[(3-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- **Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- **Ethyl 3-(n-(3-fluorophenyl)sulfamoyl)-5-methyl-1h-pyrazole-4-carboxylate
Comparison: Methyl 3-[(3-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable molecule for targeted research and development.
Properties
Molecular Formula |
C18H14FNO4S2 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 3-[(3-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H14FNO4S2/c1-24-18(21)16-17(15(11-25-16)12-6-3-2-4-7-12)26(22,23)20-14-9-5-8-13(19)10-14/h2-11,20H,1H3 |
InChI Key |
XBJLNKABZNJILD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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